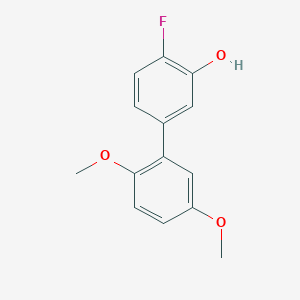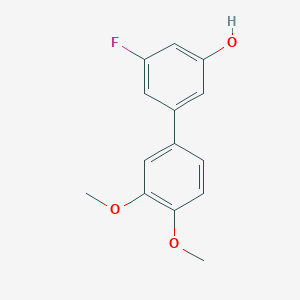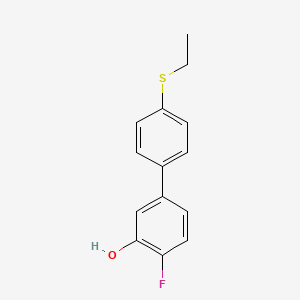
5-(4-Carboxy-3-fluorophenyl)-3-fluorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Carboxy-3-fluorophenyl)-3-fluorophenol, 95% (5-FCFP-95) is a fluorinated phenol compound that has been widely used in scientific research for its unique properties. It is an important reagent for organic synthesis and has been used in a variety of applications such as in the synthesis of pharmaceuticals, polymers, and other materials. 5-FCFP-95 is also known for its biological activity and has been studied for its potential use in drug development.
Wissenschaftliche Forschungsanwendungen
5-(4-Carboxy-3-fluorophenyl)-3-fluorophenol, 95% has been used in a variety of scientific research applications due to its unique properties. It has been used in the synthesis of pharmaceuticals, polymers, and other materials. It has also been studied for its potential use in drug development. Additionally, 5-(4-Carboxy-3-fluorophenyl)-3-fluorophenol, 95% has been used as a fluorescent dye in immunohistochemistry, as a fluorescent probe for the detection of metal ions, and as a substrate for the synthesis of fluorescent nanoparticles.
Wirkmechanismus
The mechanism of action of 5-(4-Carboxy-3-fluorophenyl)-3-fluorophenol, 95% is not fully understood. However, it is believed that the fluorinated phenol moiety of 5-(4-Carboxy-3-fluorophenyl)-3-fluorophenol, 95% is responsible for its unique properties. It is thought that the fluorinated phenol moiety of 5-(4-Carboxy-3-fluorophenyl)-3-fluorophenol, 95% interacts with the target molecule in a specific manner, which results in the desired biological activity.
Biochemical and Physiological Effects
5-(4-Carboxy-3-fluorophenyl)-3-fluorophenol, 95% has been studied for its potential use in drug development. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties in animal models. Additionally, 5-(4-Carboxy-3-fluorophenyl)-3-fluorophenol, 95% has been shown to have antioxidant, anti-fungal, and anti-bacterial properties. It has also been shown to have neuroprotective effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-Carboxy-3-fluorophenyl)-3-fluorophenol, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively inexpensive. Additionally, it is a stable compound and is not toxic to humans or animals. However, there are some limitations to its use in laboratory experiments. It is not soluble in water and is not very soluble in organic solvents. Additionally, it is not very stable in light and can degrade over time.
Zukünftige Richtungen
The potential of 5-(4-Carboxy-3-fluorophenyl)-3-fluorophenol, 95% for use in drug development is an area of active research. Additionally, further research is needed to better understand the mechanism of action of 5-(4-Carboxy-3-fluorophenyl)-3-fluorophenol, 95% and to explore its potential for use in other applications. Additionally, further research is needed to explore the potential of 5-(4-Carboxy-3-fluorophenyl)-3-fluorophenol, 95% for use in the synthesis of other materials. Finally, further research is needed to explore the potential of 5-(4-Carboxy-3-fluorophenyl)-3-fluorophenol, 95% as a fluorescent probe for the detection of metal ions.
Synthesemethoden
5-(4-Carboxy-3-fluorophenyl)-3-fluorophenol, 95% can be synthesized in a three-step process. The first step involves the reaction of 4-chlorophenol with 3-fluorobenzaldehyde in the presence of an acid catalyst. This reaction yields 4-chloro-3-fluorophenol. The second step involves the reaction of the 4-chloro-3-fluorophenol with 4-carboxybenzaldehyde in the presence of an acid catalyst. This reaction yields 5-(4-carboxy-3-fluorophenyl)-3-fluorophenol. The third step involves the purification of the 5-(4-carboxy-3-fluorophenyl)-3-fluorophenol by recrystallization and yields a 95% pure product.
Eigenschaften
IUPAC Name |
2-fluoro-4-(3-fluoro-5-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O3/c14-9-3-8(4-10(16)6-9)7-1-2-11(13(17)18)12(15)5-7/h1-6,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVZQXHELVUZEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)F)O)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684400 |
Source


|
| Record name | 3,3'-Difluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261890-97-4 |
Source


|
| Record name | 3,3'-Difluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














